Cas no 2201874-66-8 (2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a structurally complex heterocyclic compound featuring a piperidine core linked to a 4-methyl-1,2,4-triazole moiety and a trifluoromethyl-substituted pyridine ring. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole and pyridine functionalities contribute to potential bioactivity, particularly in medicinal chemistry applications. This compound may serve as a versatile intermediate or scaffold for drug discovery, particularly in targeting central nervous system (CNS) or inflammatory pathways. Its well-defined synthetic route allows for further derivatization, enabling structure-activity relationship studies. The compound's stability and solubility profile make it suitable for further pharmacological evaluation.
2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine structure
2201874-66-8 structure
Product Name:2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
CAS No:2201874-66-8
MF:C16H20F3N5O
MW:355.358113288879
CID:5466451
Update Time:2025-10-24

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
    • 2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
    • Inchi: 1S/C16H20F3N5O/c1-23-11-20-22-14(23)9-24-7-5-12(6-8-24)10-25-15-4-2-3-13(21-15)16(17,18)19/h2-4,11-12H,5-10H2,1H3
    • InChI Key: WKIZZTIBMSUQFW-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=N1)OCC1CCN(CC2=NN=CN2C)CC1)(F)F

Computed Properties

  • Exact Mass: 355.16199476 g/mol
  • Monoisotopic Mass: 355.16199476 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 355.36
  • XLogP3: 1.9
  • Topological Polar Surface Area: 56.1

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine Pricemore >>

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Additional information on 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

Introduction to 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine (CAS No. 2201874-66-8)

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine, identified by its CAS number 2201874-66-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities, making it a valuable candidate for further investigation in medicinal chemistry. The structural features of this compound, particularly its piperidine and pyridine moieties, contribute to its potential as a pharmacophore in the development of novel therapeutic agents.

The presence of a trifluoromethyl group at the 6-position of the pyridine ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the 4-methyl-4H-1,2,4-triazol-3-yl substituent introduces a unique pharmacological profile that has been explored in various preclinical studies. The methoxy group at the 2-position further modulates the electronic properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. The structural framework of 2-(1-[4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ylmethoxy]-6-(trifluoromethyl)pyridine suggests potential applications in this area. Specifically, the piperidine moiety can serve as a scaffold for designing molecules that disrupt aberrant PPIs associated with cancer and inflammatory diseases.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their binding affinity to specific biological targets. The virtual screening of CAS No. 2201874-66-8 has identified promising hits that exhibit high selectivity for certain enzymes and receptors. These findings have laid the groundwork for structure-based drug design efforts aimed at optimizing potency and minimizing off-target effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions, protecting group strategies, and palladium-catalyzed cross-coupling reactions. The use of advanced synthetic methodologies has allowed researchers to access complex derivatives of this core structure, further expanding its pharmacological potential.

Preclinical studies have begun to explore the pharmacokinetic properties of 2-(1-[4-methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ylmethoxy]-6-(trifluoromethyl)pyridine, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have highlighted its favorable bioavailability and prolonged half-life, which are essential characteristics for a successful therapeutic agent. Additionally, preliminary toxicology assessments have shown that the compound is well-tolerated at relevant doses.

The biological activity of this compound has been evaluated in various cell-based assays and animal models. Initial results suggest that it exhibits inhibitory effects on certain kinases and transcription factors implicated in cancer progression. Furthermore, its ability to modulate immune responses has been observed in models of inflammation and autoimmunity. These findings underscore its potential as a lead compound for further development into novel therapeutics.

The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the identification of promising candidates like CAS No. 2201874-66-8. Predictive models have been trained on large datasets to predict binding affinities and ADME properties, allowing for rapid optimization cycles. This approach has significantly reduced the time required to transition from initial discovery to clinical candidates.

The future development of 2-(1-[4-methyl-4H-1,2,4-triazol-3-ylmethyl)piperidin-4-ylmethoxy]-6-(trifluoromethyl)pyridine will likely involve collaboration between academic researchers and pharmaceutical companies to advance preclinical testing and eventually clinical trials. The compound's unique structural features make it an attractive candidate for further exploration in areas such as oncology and immunology. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like this one will play an increasingly important role in therapeutic innovation.

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